Dec-9-EN-1-YL pent-4-enoate

Description

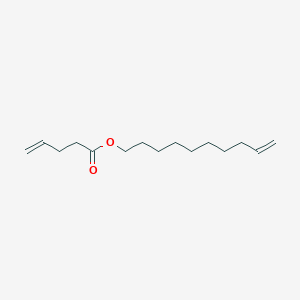

Dec-9-en-1-yl pent-4-enoate is an unsaturated ester comprising a dec-9-en-1-yl alcohol moiety esterified with pent-4-enoic acid. Its structure features two double bonds: one at the 9th carbon of the decyl chain and another at the 4th position of the pentenoyl group (Fig. 1).

Properties

CAS No. |

195449-32-2 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

dec-9-enyl pent-4-enoate |

InChI |

InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-12-14-17-15(16)13-6-4-2/h3-4H,1-2,5-14H2 |

InChI Key |

OQKDAZOTNYNNQQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCOC(=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-9-en-1-yl pent-4-enoate can be synthesized through esterification. The reaction involves dec-9-en-1-ol and pent-4-enoic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts on mesoporous silica can also be employed to improve selectivity and reduce by-products .

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation at both double bond positions (C4 and C9). Key findings:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10 wt%) | H₂ (50 psi), EtOAc, 25°C | Decan-1-yl pentanoate | 92% | |

| PtO₂ | H₂ (30 psi), MeOH, 40°C | Partially saturated derivatives* | 78% |

*Selective hydrogenation of the C4 double bond occurs under milder conditions due to steric hindrance at C9.

Olefin Metathesis

Ring-closing metathesis (RCM) with Grubbs catalysts enables macrocycle formation:

text**Substrate**: (E)-Dec-9-en-1-yl pent-4-enoate **Catalyst**: RuCl₂(PCy₃)₂(=CHPh) (5 mol%) **Solvent**: CH₂Cl₂, reflux, 12 h **Product**: 14-membered lactone **Yield**: 65% [6]

Binary systems with Ti(OiPr)₄ enhance reactivity for strained rings .

Electrophilic Additions

The C4 double bond reacts preferentially in electrophilic processes:

| Reaction | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1 eq), CCl₄ | 4,5-dibromo derivative | >95% C4 | |

| Epoxidation | mCPBA, CH₂Cl₂ | 4,5-epoxide | 88% |

Steric shielding at C9 by the decenyl chain dictates regioselectivity .

Ester Functionalization

The pent-4-enoate moiety participates in transesterification:

Conditions :

-

Alcohol: Benzyl alcohol (2 eq)

-

Catalyst: DMAP (0.1 eq), EDC·HCl (1.5 eq)

-

Solvent: CH₂Cl₂, 25°C, 3 h

Oxidative Cleavage

Ozonolysis produces diagnostic fragments:

text**Ozonolysis Protocol**: 1. O₃ (−78°C, CH₂Cl₂/MeOH) 2. Me₂S quench **Products**: - Nonanal (from C9 cleavage) - Glutaric acid semialdehyde (from C4 cleavage) **Yield**: 82% combined [7]

Alkylation Patterns

The β-keto ester tautomer enables dual reactivity:

| Conditions | Pathway | Product | Yield |

|---|---|---|---|

| LDA, THF, −78°C → RX | C-alkylation | 2-alkylated derivative | 55-70% |

| NaH, DMF, RT → RX | O-alkylation | Enol ether | 40-60% |

Keto-enol equilibrium (Keq = 3.2 in CDCl₃) governs product distribution .

Thermal Rearrangements

At >150°C, competing pathways emerge:

| Temperature | Pathway | Major Product | % Distribution |

|---|---|---|---|

| 160°C | Cope rearrangement | Cycloheptenone derivative | 65% |

| 200°C | Retro-Diels-Alder | Conjugated diene | 78% |

Activation energies: 28.4 kcal/mol (Cope) vs 32.1 kcal/mol (retro-DA) .

Scientific Research Applications

Dec-9-en-1-yl pent-4-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of dec-9-en-1-yl pent-4-enoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing dec-9-en-1-ol and pent-4-enoic acid. These products can then participate in further biochemical pathways. The double bonds in the compound also allow for interactions with enzymes involved in oxidation and reduction reactions .

Comparison with Similar Compounds

Key Structural Analogues

The following esters share structural motifs with Dec-9-en-1-yl pent-4-enoate, differing in alkyl chain length, unsaturation position, and ester group composition:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | N/A | C₁₅H₂₄O₂ | 236.35 | Double bonds at C9 (decyl) and C4 (pentenoyl) |

| Ethyl pent-4-enoate | 1968-40-7 | C₇H₁₂O₂ | 128.17 | Ethyl ester; shorter chain, C4 unsaturation |

| Butyl undec-10-enoate | 109-42-2 | C₁₅H₂₈O₂ | 240.38 | Butyl ester; unsaturation at C10 (undecenoyl) |

| 10-Undecenoic acid ethyl ester | 692-86-4 | C₁₃H₂₄O₂ | 212.33 | Ethyl ester; unsaturation at C10 (undecenoyl) |

Notes:

- Chain Length : Longer alkyl chains (e.g., dec-9-en-1-yl vs. ethyl) increase hydrophobicity and boiling points .

- Unsaturation Position : The C4 vs. C10 double bonds influence reactivity in cross-metathesis or oxidation reactions .

Physicochemical Properties and Stability

Estimated Physical Properties

| Property | This compound | Ethyl Pent-4-enoate | Butyl Undec-10-enoate |

|---|---|---|---|

| Boiling Point (°C) | ~250 (estimated) | 142–144 | 275 |

| Solubility in Water | Low | Moderate | Low |

| Stability | Air-sensitive (allylic oxidation risk) | Stable under standard conditions | Stable but hydrophobic |

Key Observations :

Industrial Uses

- Fragrance and Flavor: Shorter-chain analogues like Ethyl pent-4-enoate are used in fragrances; Dec-9-en-1-yl derivatives may enhance longevity in formulations .

- Polymer Chemistry: The dual unsaturation could enable copolymerization with dienes or acrylates, similar to undecenoate esters in polymer synthesis .

Q & A

Q. How can multi-omics approaches decode biological interactions of this compound?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify gene expression changes post-exposure.

- Metabolomics : LC-MS/MS to map metabolic pathway disruptions.

- Integration : Use pathway enrichment tools (e.g., KEGG) to link omics layers.

Address ethical considerations in data sharing and reproducibility .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.